Boiling Point Elevation of ~109 °C vs. Non-Iodinated Dichloro-Fluoro Ether (CAS 2356-53-8)
The target compound exhibits a normal boiling point of 166.148 °C at 760 mmHg, which is approximately 109 °C higher than that of 1,2-dichlorotrifluoroethyl trifluoromethyl ether (CAS 2356-53-8, boiling point 56.7 °C at 760 mmHg), the closest non-iodinated structural analog . Both compounds share the 1,2-dichloro-1,2,2-trifluoroethyl fragment, but the replacement of –CF2I with –CF3 in the comparator eliminates the heavy-atom iodine effect, resulting in a dramatically lower boiling point. This 109 °C differential has direct consequences for separation processes: the target compound remains liquid over a far wider ambient processing window and requires substantially different distillation column design parameters .
| Evidence Dimension | Normal boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 166.148 °C (calculated value, ChemBlink) |
| Comparator Or Baseline | 1,2-Dichlorotrifluoroethyl trifluoromethyl ether (CAS 2356-53-8): 56.7 °C at 760 mmHg |
| Quantified Difference | ~109.4 °C higher for the target compound |
| Conditions | Computed/measured normal boiling point at standard atmospheric pressure (760 mmHg); both values from reputable database sources. |
Why This Matters
A 109 °C boiling point differential means the target compound cannot be drop-in replaced by the non-iodinated analog in any process relying on specific vapor-liquid equilibrium, distillation cut specification, or headspace volatility constraints.
